10-DEBC

Selectivity Kinase Profiling Off-Target Activity

10-DEBC hydrochloride (Akt Inhibitor X) is the definitive chemical probe for PI3K/Akt pathway interrogation. Unlike MK-2206 or A-674563, it shows zero activity at PDK1, SGK1, or PI3K, eliminating confounding off-target effects. Its unique anti-mycobacterial activity against M. abscessus biofilms and intracellular M. tuberculosis (IC50 1.5 μM, 8.5× more potent than extracellular) makes it irreplaceable for host-directed therapy and antibiotic persistence research. With aqueous solubility to 100 mM and ≥98% purity, it is formulation-ready for DMSO-sensitive assays. Procure the only Akt inhibitor validated for both oncology and infectious disease models.

Molecular Formula C20H25ClN2O
Molecular Weight 344.9 g/mol
Cat. No. B038847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-DEBC
Synonymsribosomal protein A0
Molecular FormulaC20H25ClN2O
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl
InChIInChI=1S/C20H25ClN2O/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3
InChIKeyGYBXAGDWMCJZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-DEBC Hydrochloride: Chemical Profile and Procurement Baseline


10-DEBC hydrochloride (also known as Akt Inhibitor X) is a cell-permeable phenoxazine derivative that functions as a selective, reversible inhibitor of Akt/protein kinase B (PKB). It suppresses insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt, achieving complete inhibition at 2.5 μM in cellular assays . The compound is characterized by its hydrochloride salt form (CAS 925681-41-0), high purity (≥98% by HPLC), and notable aqueous solubility (up to 100 mM in both water and DMSO) . Unlike many ATP-competitive or allosteric Akt inhibitors, 10-DEBC exhibits a distinct selectivity profile, showing no activity against the upstream kinase PDK1 or the related AGC kinases SGK1 and PI 3-kinase .

Why Generic Substitution Fails: The Critical Risk of Interchanging 10-DEBC with Other Akt Inhibitors


Substituting 10-DEBC with another Akt inhibitor, such as MK-2206, A-674563, or perifosine, carries significant scientific and operational risks due to fundamental differences in mechanism, selectivity, and application-specific efficacy. While MK-2206 is a highly potent allosteric inhibitor with low nanomolar IC50 values , it is not active against PDK1 and its efficacy can be compromised in cell lines with elevated SGK1 expression, a known resistance mechanism [1]. Conversely, 10-DEBC's documented inactivity against PDK1, SGK1, and PI3K ensures a cleaner, pathway-specific readout in PI3K/Akt signaling studies. Furthermore, the unique anti-mycobacterial activity of 10-DEBC against both replicating and non-replicating *Mycobacterium abscessus* and *M. tuberculosis* is not a class effect shared by other Akt inhibitors, making 10-DEBC irreplaceable for infectious disease research programs targeting these pathogens [2][3].

10-DEBC Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Selectivity Profiling: 10-DEBC vs. A-674563 and MK-2206

10-DEBC demonstrates a cleaner selectivity profile against off-target AGC kinases compared to the ATP-competitive Akt1 inhibitor A-674563 and the allosteric inhibitor MK-2206. Specifically, 10-DEBC shows no activity against PDK1, SGK1, or PI 3-kinase at concentrations where it fully inhibits Akt . In contrast, A-674563 exhibits significant off-target inhibition of PKA (Ki=16 nM) and CDK2 (Ki=46 nM), which are only 1.5- and 4.2-fold less potent than its inhibition of Akt1 (Ki=11 nM), respectively . Furthermore, the clinical candidate MK-2206, while not directly inhibiting SGK1, is known to be ineffective in cancer cells with elevated SGK1 expression, a resistance mechanism not reported for 10-DEBC [1].

Selectivity Kinase Profiling Off-Target Activity AGC Kinases

Anti-Mycobacterial Activity: 10-DEBC vs. Clarithromycin Against Biofilm and Non-Replicating M. abscessus

10-DEBC demonstrates a critical advantage over the standard-of-care antibiotic clarithromycin (CLR) in treating *Mycobacterium abscessus* infections under challenging physiological conditions. While CLR shows excellent potency against aerobic, replicating bacteria (IC50 = 0.034 μg/mL), it loses all activity against biofilm-growing M. abscessus (IC50 > 200 μg/mL), representing a >5,800-fold increase in IC50 [1]. In stark contrast, 10-DEBC retains measurable activity against biofilm-grown bacteria with an IC50 of 38.72 μg/mL [1]. Additionally, under non-replicating (anaerobic) conditions, the IC50 of CLR increases 37.5-fold from 0.034 to 1.309 μg/mL, whereas the IC50 of 10-DEBC is far more stable, increasing only 1.18-fold [1].

Antimicrobial Resistance Biofilm Non-Tuberculous Mycobacteria Infectious Disease

Intracellular vs. Extracellular Anti-Tubercular Activity

10-DEBC exhibits a significant differential in its anti-tubercular activity depending on the bacterial environment, a property not commonly characterized for most Akt inhibitors. In a whole-cell assay against extracellular *Mycobacterium tuberculosis* (Mtb), 10-DEBC inhibited growth with an IC50 of 12.8 μM [1]. However, its potency increased by 8.5-fold against Mtb replicating inside human embryonic stem cell-derived macrophages (iMACs), with an IC50 of 1.5 μM, and without any observed host cell toxicity up to 25 μM [1]. This contrasts with its Akt inhibition IC50 of 1.28 μM in cell-free assays , suggesting that 10-DEBC's anti-Mtb effect is not solely a consequence of host Akt inhibition but may involve direct or indirect action on the intracellular pathogen.

Tuberculosis Host-Pathogen Interaction Intracellular Infection Macrophage

Aqueous Solubility for In Vitro and In Vivo Formulation

10-DEBC hydrochloride possesses exceptionally high aqueous solubility, a property that significantly differentiates it from many other Akt inhibitors and simplifies experimental workflows. It is soluble to 100 mM in both water and DMSO . In contrast, the clinically advanced allosteric Akt inhibitor MK-2206 (dihydrochloride) is either insoluble or only slightly soluble in water (≤ 3 mg/mL or ~6.2 mM), requiring DMSO or complex in vivo formulations [1]. This stark difference eliminates the need for DMSO in many cell-based assays, thereby avoiding potential solvent-induced artifacts or cytotoxicity.

Formulation Solubility In Vivo Studies Dosing

Optimal Use Cases for 10-DEBC in Research and Industrial Settings


Investigating Non-Replicating and Biofilm-Embedded *Mycobacterium abscessus*

10-DEBC is uniquely suited as a chemical probe for studying antibiotic tolerance and persistence in *Mycobacterium abscessus*. Unlike clarithromycin (CLR), which loses all efficacy against biofilm-grown bacteria (IC50 >200 μg/mL), 10-DEBC retains activity (IC50 38.72 μg/mL) [1]. Furthermore, its potency is remarkably stable under anaerobic conditions, with only a 1.18-fold increase in IC50 compared to CLR's 37.5-fold increase [1]. This makes 10-DEBC an essential tool for dissecting the mechanisms of non-replicating and biofilm-associated drug resistance in non-tuberculous mycobacteria, an area with high unmet medical need.

Host-Directed Therapy Research for *Mycobacterium tuberculosis*

The distinct intracellular activity of 10-DEBC makes it a valuable tool for host-directed therapy (HDT) research against *M. tuberculosis*. The compound exhibits an 8.5-fold increase in potency against intracellular Mtb (IC50 1.5 μM) compared to extracellular Mtb (IC50 12.8 μM), without host cell toxicity up to 25 μM [2]. This differential activity allows researchers to dissect host-pathogen interactions and identify host cell pathways, like Akt signaling, that are critical for the intracellular survival and replication of Mtb within macrophages.

Clean PI3K/Akt Pathway Probing in Cell-Based Assays

For researchers requiring a selective chemical probe of Akt signaling with minimal off-target effects on related AGC kinases, 10-DEBC is the preferred choice. Its demonstrated inactivity against PDK1, SGK1, and PI3K provides a cleaner experimental system compared to inhibitors like A-674563, which potently inhibits PKA and CDK2 , or MK-2206, whose efficacy is compromised by SGK1 overexpression [3]. The high aqueous solubility of 10-DEBC (100 mM in water) further supports its use in DMSO-sensitive cellular assays.

Akt-Dependent Apoptosis and Autophagy Studies in Cancer Cells

10-DEBC is a well-characterized tool for studying the role of Akt in apoptosis and autophagy in cancer models. It inhibits cell growth with an IC50 of ~2-6 μM and induces apoptosis in rhabdomyosarcoma cells . More recently, it has been shown to potentiate autophagy and cell death in glioblastoma models, an effect that is abolished by genetic silencing of autophagy [4]. This makes 10-DEBC a reliable compound for dissecting the crosstalk between Akt inhibition, autophagic flux, and cell death pathways in various cancer types.

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